molecular formula C12H14ClN3O B8632710 C12H14ClN3O

C12H14ClN3O

Cat. No. B8632710
M. Wt: 251.71 g/mol
InChI Key: SINSISHOQIDCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03998958

Procedure details

Assuming 100 % conversion, 2.94 g. (0.03 mole) of 2 -imino-1 -methylpyrrolidine is liberated from its HCL salt using the calculated amount of 50 % NaOH (2.4 g., 0.03 mole) and extracting into benzene. The benzene solution is dried over K2CO3. To this solution, 4.6 g. (0.03 mole) of m-chlorophenylisocyanate dissolved in anhydrous benzene is added dropwise with stirring. Solid forms and the mixture is stirred at room temperature overnight. The solid, 1 -m-chlorophenyl-3 -(1 -methyl-2 -pyrrolidylidene)urea, is collected, m.p. = 135°-136° C. A second crop is collected from the mother liquors after taking it to dryness, triturating with hot CHCl3, and filtering off that which does not dissolve. The two crops are combined and recrystallized from methanol-ether to give the pure product, m.p. = 137°-138° C.
Quantity
0.03 mol
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
0.03 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH3:7].[OH-].[Na+].[Cl:10][C:11]1[CH:12]=[C:13]([N:17]=[C:18]=[O:19])[CH:14]=[CH:15][CH:16]=1>C1C=CC=CC=1>[Cl:10][C:11]1[CH:12]=[C:13]([NH:17][C:18]([N:1]=[C:2]2[CH2:6][CH2:5][CH2:4][N:3]2[CH3:7])=[O:19])[CH:14]=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.03 mol
Type
reactant
Smiles
N=C1N(CCC1)C
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0.03 mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting into benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene solution is dried over K2CO3
ADDITION
Type
ADDITION
Details
is added dropwise
STIRRING
Type
STIRRING
Details
Solid forms and the mixture is stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid, 1 -m-chlorophenyl-3 -(1 -methyl-2 -pyrrolidylidene)urea, is collected
CUSTOM
Type
CUSTOM
Details
A second crop is collected from the mother liquors
CUSTOM
Type
CUSTOM
Details
triturating with hot CHCl3
FILTRATION
Type
FILTRATION
Details
filtering off that which
DISSOLUTION
Type
DISSOLUTION
Details
does not dissolve
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-ether
CUSTOM
Type
CUSTOM
Details
to give the pure product, m.p. = 137°-138° C.

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)NC(=O)N=C1N(CCC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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